![molecular formula C26H24BrN3O5S B11709029 7-bromo-4-(4-(morpholinosulfonyl)benzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B11709029.png)

7-bromo-4-(4-(morpholinosulfonyl)benzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-bromo-4-(4-(morfolinosulfonil)benzoil)-5-fenil-4,5-dihidro-1H-benzo[e][1,4]diazepin-2(3H)-ona es un compuesto orgánico complejo que pertenece a la familia de las benzodiazepinas. Las benzodiazepinas son conocidas por su amplia gama de actividades farmacológicas, que incluyen propiedades ansiolíticas, sedantes y anticonvulsivas.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de 7-bromo-4-(4-(morfolinosulfonil)benzoil)-5-fenil-4,5-dihidro-1H-benzo[e][1,4]diazepin-2(3H)-ona implica múltiples pasos, comenzando con precursores fácilmente disponibles. Los pasos clave generalmente incluyen:

Formación del Núcleo de Benzodiazepina: Esto se logra mediante la ciclación de precursores apropiados en condiciones controladas. Por ejemplo, la reacción de 2-amino-5-bromobenzofenona con derivados de ácido fenilacético puede conducir a la formación del núcleo de benzodiazepina.

Introducción del Grupo Morfolinosulfonil: Este paso implica la sulfonilación del núcleo de benzodiazepina utilizando cloruro de morfolinosulfonil en presencia de una base como la trietilamina.

Funcionalización Final:

Métodos de Producción Industrial

La producción industrial de este compuesto probablemente seguiría rutas sintéticas similares, pero a mayor escala. La optimización de las condiciones de reacción, como la temperatura, el solvente y el catalizador, sería crucial para garantizar un alto rendimiento y pureza. Los reactores de flujo continuo y las plataformas de síntesis automatizada podrían emplearse para mejorar la eficiencia y la escalabilidad.

Análisis De Reacciones Químicas

Tipos de Reacciones

Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en las porciones fenilo y benzodiazepina, lo que lleva a la formación de quinonas y otros derivados oxidados.

Reducción: Las reacciones de reducción pueden dirigirse a los grupos carbonilo, convirtiéndolos en alcoholes o aminas.

Sustitución: El átomo de bromo en el anillo de benzodiazepina puede ser sustituido por varios nucleófilos, como aminas o tioles, en condiciones apropiadas.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).

Reducción: Se utilizan típicamente agentes reductores como hidruro de aluminio y litio (LiAlH4) e hidruro de sodio y boro (NaBH4).

Sustitución: Las reacciones de sustitución nucleófila a menudo requieren la presencia de una base, como hidróxido de sodio (NaOH) o carbonato de potasio (K2CO3).

Productos Principales

Oxidación: Quinonas y otros derivados oxidados.

Reducción: Alcoholes y aminas.

Sustitución: Varios derivados de benzodiazepina sustituidos.

Aplicaciones Científicas De Investigación

Química

En química, este compuesto sirve como un intermedio valioso para la síntesis de moléculas más complejas.

Biología

En la investigación biológica, 7-bromo-4-(4-(morfolinosulfonil)benzoil)-5-fenil-4,5-dihidro-1H-benzo[e][1,4]diazepin-2(3H)-ona se estudia por sus posibles interacciones con macromoléculas biológicas. Su capacidad para unirse a receptores o enzimas específicos lo convierte en un candidato para el desarrollo de fármacos y estudios bioquímicos.

Medicina

La similitud estructural del compuesto con otras benzodiazepinas sugiere posibles actividades farmacológicas, como efectos ansiolíticos, sedantes o anticonvulsivos. La investigación está en curso para explorar su potencial terapéutico y perfil de seguridad.

Industria

En el sector industrial, este compuesto puede utilizarse como precursor para la síntesis de materiales avanzados, como polímeros y nanomateriales. Sus grupos funcionales únicos permiten el desarrollo de materiales con propiedades y aplicaciones específicas.

Mecanismo De Acción

El mecanismo de acción de 7-bromo-4-(4-(morfolinosulfonil)benzoil)-5-fenil-4,5-dihidro-1H-benzo[e][1,4]diazepin-2(3H)-ona no se comprende completamente. Se cree que interactúa con objetivos moleculares específicos, como los receptores GABA, de manera similar a otras benzodiazepinas. Esta interacción puede modular la actividad de los neurotransmisores, lo que lleva a sus posibles efectos farmacológicos. Se necesitan más investigaciones para dilucidar las vías y los objetivos moleculares exactos involucrados.

Comparación Con Compuestos Similares

Compuestos Similares

Diazepam: Una benzodiazepina bien conocida con propiedades ansiolíticas y sedantes.

Lorazepam: Otra benzodiazepina utilizada por sus efectos ansiolíticos y anticonvulsivos.

Clonazepam: Conocido por sus actividades anticonvulsivas y ansiolíticas.

Singularidad

Lo que distingue a 7-bromo-4-(4-(morfolinosulfonil)benzoil)-5-fenil-4,5-dihidro-1H-benzo[e][1,4]diazepin-2(3H)-ona es su combinación única de grupos funcionales, que pueden conferir propiedades farmacológicas y versatilidad sintética distintas. La presencia del grupo morfolinosulfonil, en particular, agrega una capa de complejidad y potencial para diversas interacciones químicas.

Propiedades

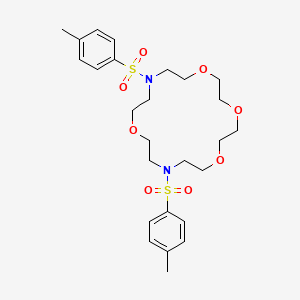

Fórmula molecular |

C26H24BrN3O5S |

|---|---|

Peso molecular |

570.5 g/mol |

Nombre IUPAC |

7-bromo-4-(4-morpholin-4-ylsulfonylbenzoyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one |

InChI |

InChI=1S/C26H24BrN3O5S/c27-20-8-11-23-22(16-20)25(18-4-2-1-3-5-18)30(17-24(31)28-23)26(32)19-6-9-21(10-7-19)36(33,34)29-12-14-35-15-13-29/h1-11,16,25H,12-15,17H2,(H,28,31) |

Clave InChI |

RYXDTJLYRDHYJJ-UHFFFAOYSA-N |

SMILES canónico |

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CC(=O)NC4=C(C3C5=CC=CC=C5)C=C(C=C4)Br |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(2E,3E)-4-(furan-2-yl)but-3-en-2-ylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B11708946.png)

![2-[(3-chloro-6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)amino]ethyl acetate](/img/structure/B11708958.png)

![N-[(Z)-[1-(2-anilino-2-oxoethyl)-2-oxoindol-3-ylidene]amino]-2-hydroxybenzamide](/img/structure/B11708965.png)

![2-{(3Z)-3-[(Aminocarbonyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-YL}-N-phenylacetamide](/img/structure/B11708991.png)

![2,16-Dinitro-6,7,9,10,12,13,20,21,23,24-decahydrodibenzo[b,k][1,4,7,10,13,16,19]heptaoxacyclohenicosine](/img/structure/B11709012.png)

![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-3-fluorobenzamide](/img/structure/B11709035.png)

![2-methyl-N-(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11709037.png)

![3-methyl-N-{2,2,2-trichloro-1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]ethyl}benzamide](/img/structure/B11709049.png)